Thioacetaldehyde
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Overview
Description
Thioacetaldehyde is an organic sulfur compound with the molecular formula C₂H₄S. It is a member of the thioaldehyde family, where a sulfur atom replaces the oxygen atom in the aldehyde group. This compound is known for its high reactivity and instability, making it a subject of interest in various chemical studies .
Preparation Methods
Thioacetaldehyde can be synthesized through several methods:
Photochemical Addition: One method involves the photochemical addition of hydrogen sulfide to acetylene.
Thermolysis: Another method is the thermolysis of ethane-1,2-dithiol or dimethyl sulfide.
Reaction with Reagents: It can also be prepared by reacting specific reagents under controlled conditions.
Chemical Reactions Analysis
Thioacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols.
Substitution: It can participate in substitution reactions, forming different thio-compounds
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Thioacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: This compound is used in the production of photosensitive materials and other industrial chemicals.
Mechanism of Action
The mechanism of action of thioacetaldehyde involves its high reactivity due to the presence of the sulfur atom. This reactivity allows it to participate in various chemical reactions, forming stable and unstable intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Thioacetaldehyde is unique compared to other thioaldehydes due to its specific structure and reactivity. Similar compounds include:
Thioformaldehyde (CH₂S): Known for its high reactivity and presence in interstellar space.
Thioacrolein (C₃H₄S): Formed by the decomposition of allicin from garlic.
Thiobenzaldehyde (C₇H₆S): Used in various synthetic applications.
This compound stands out due to its specific applications and the unique properties conferred by its molecular structure .
Properties
IUPAC Name |
ethanethial |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4S/c1-2-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFUMFCCMJJLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218643 |
Source
|
Record name | Ethanethial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6851-93-0 |
Source
|
Record name | Ethanethial | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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